molecular formula C9H12BrNO B582601 5-Bromo-3-methyl-2-propoxypyridine CAS No. 1261972-34-2

5-Bromo-3-methyl-2-propoxypyridine

Cat. No.: B582601
CAS No.: 1261972-34-2
M. Wt: 230.105
InChI Key: UJJZJPKXSPIBPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-methyl-2-propoxypyridine is an organic compound with the molecular formula C9H12BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and a propoxy group at the 2nd position of the pyridine ring. It is used as an intermediate in organic synthesis and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methyl-2-propoxypyridine typically involves the bromination of 3-methyl-2-propoxypyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified using standard techniques like distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-2-propoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions, with boronic acids or esters as coupling partners.

Major Products

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-2-propoxypyridine depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling reactions, where the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine ring and the coupling partner .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-methyl-2-propoxypyridine is unique due to the presence of the propoxy group at the 2nd position, which can influence its reactivity and the types of reactions it can undergo. This structural feature can also affect its physical and chemical properties, making it distinct from other similar compounds .

Properties

IUPAC Name

5-bromo-3-methyl-2-propoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-3-4-12-9-7(2)5-8(10)6-11-9/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJZJPKXSPIBPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC=C(C=C1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682466
Record name 5-Bromo-3-methyl-2-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261972-34-2
Record name 5-Bromo-3-methyl-2-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.